4-Formyl-2-methylphenylboronic acid
Overview
Description
4-Formyl-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a formyl group (–CHO) and a methyl group (–CH3) attached to a phenyl ring, which is further bonded to a boronic acid group (–B(OH)2)
Mechanism of Action
Target of Action
4-Formyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, which are used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the boron atom in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This process is part of the overall Suzuki-Miyaura reaction mechanism, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway that is affected by this compound. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The reaction can be used to synthesize a wide range of organic compounds, including biologically active molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically carried out in an aqueous environment, and the reaction conditions can be adjusted to optimize the yield of the desired product . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methylphenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the hydroboration of 2-methylstyrene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid . Another approach involves the direct borylation of 4-formyl-2-methylbenzene using a palladium-catalyzed reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Oxidation: 4-Formyl-2-methylbenzoic acid.
Reduction: 4-Hydroxymethyl-2-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-Formyl-2-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group instead of a formyl group, resulting in different chemical properties and uses.
2-Formyl-4-methoxyphenylboronic acid: Similar structure but with different substituent positions, affecting its reactivity and applications.
Uniqueness: 4-Formyl-2-methylphenylboronic acid is unique due to the presence of both a formyl and a methyl group on the phenyl ring, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-formyl-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHODDYPZMCLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438832 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156428-81-8 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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